molecular formula C6H4ClN5O2 B1385168 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1234342-77-8

4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1385168
CAS No.: 1234342-77-8
M. Wt: 213.58 g/mol
InChI Key: ZANALVCQWAKBRF-UHFFFAOYSA-N
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Description

4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the triazole or pyrazole rings.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for further development in the field of infectious diseases.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(1H-1,2,4-triazol-1-YL)-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-(1H-1,2,3-triazol-1-YL)-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-(4H-1,2,3-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the triazole ring and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

4-chloro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANALVCQWAKBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

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